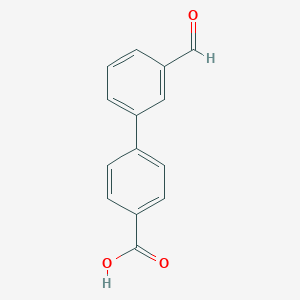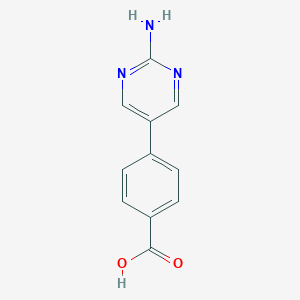![molecular formula C18H22N2O B112375 [2-(4-Benzylpiperazin-1-yl)phenyl]methanol CAS No. 261178-24-9](/img/structure/B112375.png)
[2-(4-Benzylpiperazin-1-yl)phenyl]methanol
Vue d'ensemble
Description
“[2-(4-Benzylpiperazin-1-yl)phenyl]methanol” is a chemical compound with the CAS Number: 261178-24-9 and a linear formula of C18 H22 N2 O . Its IUPAC name is [2-(4-benzyl-1-piperazinyl)phenyl]methanol .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, a related compound was synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular weight of this compound is 282.39 . The InChI code is 1S/C18H22N2O/c21-15-17-8-4-5-9-18(17)20-12-10-19(11-13-20)14-16-6-2-1-3-7-16/h1-9,21H,10-15H2 .Physical And Chemical Properties Analysis
The predicted density of this compound is 1.153±0.06 g/cm3 . The predicted boiling point is 445.6±45.0 °C . The predicted vapor pressure is 1.01E-08mmHg at 25°C . The refractive index is 1.616 .Applications De Recherche Scientifique
Results
The synthesized compounds showed notable antibacterial and antifungal activity, comparable to standard drugs. Docking studies with oxidoreductase proteins correlated well with the experimental inhibitory potency .
Application in Drug Discovery
Methods of Application
Results: The studies have indicated that the piperazine derivatives could serve as potent antibacterial, antimalarial, antipsychotic, and antifungal agents .
Application in Antimicrobial Research
Methods of Application
Results: The derivatives displayed significant activity against a range of microbial organisms, suggesting their potential as new antimicrobial agents .
Application in Molecular Modeling
Methods of Application
Results: The genetic algorithm scores from the docking studies showed a good correlation with the experimental data, suggesting the accuracy of the molecular modeling approach .
Application in Antioxidant Research
Methods of Application
Results: The studies have reported that the inclusion of the piperazine moiety in coumarin-based structures enhances the antioxidant activity .
Application in Anti-inflammatory Research
Methods of Application
Results: The derivatives have shown promising results in reducing inflammation, indicating their potential use in anti-inflammatory therapies .
Application in Medicinal Chemistry
Results
The synthesized compounds showed notable antibacterial and antifungal activity, comparable to standard drugs. Docking studies with oxidoreductase proteins correlated well with the experimental inhibitory potency .
Application in Drug Discovery
Methods of Application
Results: The studies have indicated that the piperazine derivatives could serve as potent antibacterial, antimalarial, antipsychotic, and antifungal agents .
Application in Antimicrobial Research
Methods of Application
Results: The derivatives displayed significant activity against a range of microbial organisms, suggesting their potential as new antimicrobial agents .
Application in Molecular Modeling
Methods of Application
Results: The genetic algorithm scores from the docking studies showed a good correlation with the experimental data, suggesting the accuracy of the molecular modeling approach .
Application in Antioxidant Research
Methods of Application
Results: The studies have reported that the inclusion of the piperazine moiety in coumarin-based structures enhances the antioxidant activity .
Application in Anti-inflammatory Research
Methods of Application
Results: The derivatives have shown promising results in reducing inflammation, indicating their potential use in anti-inflammatory therapies .
Application in Cancer Research
Methods of Application
Results: The studies conducted by the National Cancer Institute (NCI) demonstrated the ability of the lead piperazines to suppress and eliminate experimental tumors in small-animal models .
Application in Antiviral Research
Methods of Application
Results: Some derivatives exhibited promising results, indicating their potential as anti-HIV agents .
Application in Anticoagulant Development
Methods of Application
Results: The derivatives showed potential as anticoagulants, with some exhibiting activity comparable to standard anticoagulant drugs .
Application in Anti-inflammatory and Antioxidant Research
Methods of Application
Results: The derivatives displayed significant anti-inflammatory and antioxidant effects, suggesting their therapeutic potential in related diseases .
Application in Neuropharmacology
Methods of Application
Results: Some derivatives showed high affinity for dopamine receptors and exhibited antipsychotic-like effects in behavioral studies .
Application in Antimicrobial Coating Development
Methods of Application
Results: The coatings demonstrated significant antimicrobial activity, reducing the risk of device-related infections .
Propriétés
IUPAC Name |
[2-(4-benzylpiperazin-1-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c21-15-17-8-4-5-9-18(17)20-12-10-19(11-13-20)14-16-6-2-1-3-7-16/h1-9,21H,10-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNZIYACKKYLJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372440 | |
| Record name | [2-(4-benzylpiperazin-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Benzylpiperazin-1-yl)phenyl]methanol | |
CAS RN |
261178-24-9 | |
| Record name | [2-(4-benzylpiperazin-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



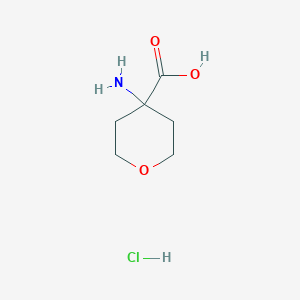
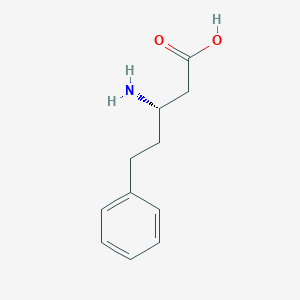
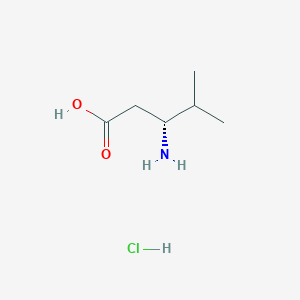
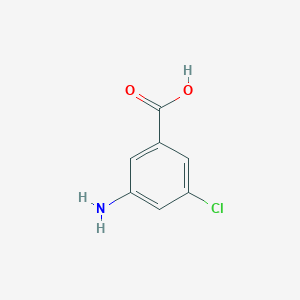
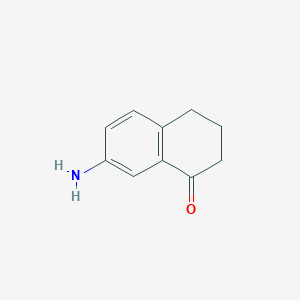
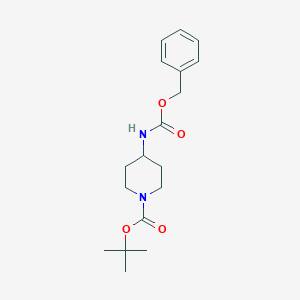
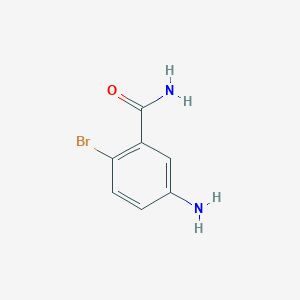
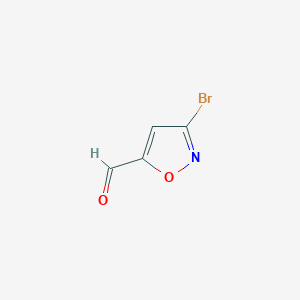
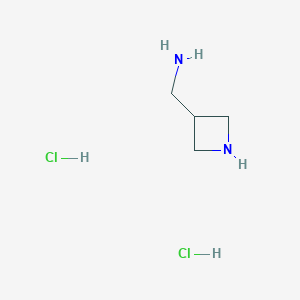
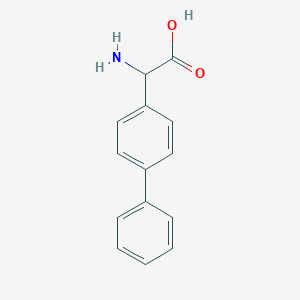
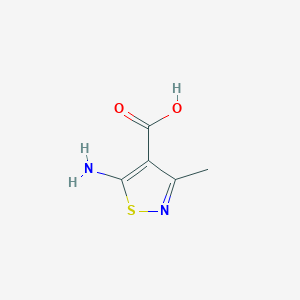
![3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B112320.png)
